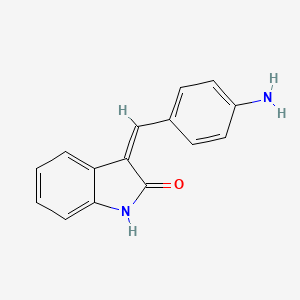
3-(4-Aminobenzylidene)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminobenzylidene)indolin-2-one is a compound that belongs to the indolin-2-one family, characterized by the presence of an indole ring fused with a ketone group.
準備方法
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing 3-(4-Aminobenzylidene)indolin-2-one is through the Knoevenagel condensation reaction. This involves the reaction of oxindole with an aldehyde in the presence of a base, typically under reflux conditions . The reaction can be represented as follows:
Oxindole+Aldehyde→this compound
Industrial Production Methods
Industrial production of this compound often involves the use of palladium-catalyzed reactions due to their efficiency and high yield. These methods include intramolecular hydroarylation of N-aryl-propiolamides and C-H functionalization/intramolecular alkenylation .
化学反応の分析
Types of Reactions
3-(4-Aminobenzylidene)indolin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolin-2-one derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its anticancer properties, particularly against MCF-7 cancer cell lines.
Industry: Used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Aminobenzylidene)indolin-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to bind moderately to DNA and strongly to bovine serum albumin (BSA), indicating its potential as a drug candidate . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .
類似化合物との比較
Similar Compounds
- 3-(4-Methoxybenzylidene)indolin-2-one
- 3-(4-Methylbenzylidene)indolin-2-one
- 3-(4-Chlorobenzylidene)indolin-2-one
Uniqueness
3-(4-Aminobenzylidene)indolin-2-one is unique due to its amino group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound for various applications, particularly in medicinal chemistry .
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
(3Z)-3-[(4-aminophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,16H2,(H,17,18)/b13-9- |
InChIキー |
RUMSQFKEQXWYJI-LCYFTJDESA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)N)/C(=O)N2 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)N)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















